molecular formula C5H6Cl2N2O2S B2957513 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1427022-70-5

5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2957513
CAS No.: 1427022-70-5
M. Wt: 229.08
InChI Key: VECAXDAHYJAQEV-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6Cl2N2O2S. It is a derivative of pyrazole, a heterocyclic aromatic organic compound, and contains a sulfonyl chloride functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the chlorination of 1-ethyl-1H-pyrazole-4-sulfonyl chloride. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned chlorinating agents. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

  • Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides and sulfonic acids.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Substituted pyrazoles and other derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride is used as a building block for synthesizing more complex molecules. It is involved in various organic synthesis reactions, including cross-coupling reactions and the formation of heterocyclic compounds.

Biology: The compound has potential biological applications, such as in the development of pharmaceuticals. Its derivatives may exhibit biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the design of new drugs targeting various diseases.

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other chemical products. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include interactions with cellular components that modulate biological processes.

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazole-4-sulfonyl chloride: A closely related compound without the chlorine atom at the 5-position.

  • 5-Methyl-1-ethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness: 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the chlorine atom, which influences its reactivity and potential applications. This chlorination provides distinct chemical properties compared to its non-chlorinated counterparts.

Properties

IUPAC Name

5-chloro-1-ethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2S/c1-2-9-5(6)4(3-8-9)12(7,10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECAXDAHYJAQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427022-70-5
Record name 5-chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride
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